N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide
Description
N-[1-({[4-(Acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide is a thiourea-based benzamide derivative characterized by a trichloroethyl backbone, a 3-methylbenzamide substituent, and a carbamothioyl group linked to a 4-acetylamino phenyl ring. Its molecular formula is C₁₈H₁₆Cl₃N₅O₄S, with an average mass of 504.767 g/mol and a monoisotopic mass of 502.998858 g/mol .
Properties
Molecular Formula |
C19H19Cl3N4O2S |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-4-3-5-13(10-11)16(28)25-17(19(20,21)22)26-18(29)24-15-8-6-14(7-9-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
GRLPTCUOQVXKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves multiple steps. One common synthetic route starts with the reaction of 4-acetylaminophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a thiourea-benzamide scaffold with multiple derivatives reported in the literature. Key structural differences lie in substituent groups on the benzamide and phenyl rings, which influence physical properties and reactivity.
Table 1: Substituent Comparison of Thiourea-Benzamide Derivatives
| Compound Name | Benzamide Substituent | Phenyl Ring Substituent | Key Structural Features |
|---|---|---|---|
| N-[1-({[4-(Acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide | 3-methyl | 4-acetylamino | Trichloroethyl, thiourea linkage |
| N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide (7h) | 3-methyl | 2,4-dioxoimidazolidin-5-yl | Imidazolidinone ring, no trichloroethyl |
| N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide | 3-methyl | 2,4-dioxoimidazolidin-5-yl (methyl-linked) | Methyl spacer between phenyl and imidazolidinone |
| N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide | 2,4-dichloro | 4-bromo | Bromo and dichloro substituents |
| N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide | 3-chloro | 4-aminosulfonyl | Sulfonamide group, chloro substitution |
Physical Properties
Melting points correlate with molecular symmetry and intermolecular interactions:
Table 2: Melting Point Comparison
| Compound | Melting Point (°C) | Key Influencing Factors |
|---|---|---|
| This compound | Not reported | Likely lower due to flexible trichloroethyl |
| Compound 7h (3-methylbenzamide) | 158–160 | Low symmetry, methyl group reduces packing |
| N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide | Not reported | High halogen content may elevate melting point |
| Compound 7l (2-(2,4-dichlorophenoxy)acetamide) | 258–260 | Rigid dichlorophenoxy group enhances packing |
Spectroscopic Characteristics
IR and ¹H-NMR spectra highlight substituent-specific signals:
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